

Introduction: The Role and Significance of (R)-ethyl piperidine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-ethyl piperidine-3-carboxylate

Cat. No.: B1585492

[Get Quote](#)

(R)-ethyl piperidine-3-carboxylate, also known by synonyms such as (R)-(-)-3-Piperidinecarboxylic Acid Ethyl Ester and (R)-ethyl nipecotate, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.^{[1][2]} Chiral piperidine scaffolds are foundational cores in a vast number of active pharmaceutical ingredients (APIs), valued for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.^{[3][4]}

Specifically, **(R)-ethyl piperidine-3-carboxylate** serves as a critical chiral building block in the synthesis of a variety of therapeutic agents. It is a reactant for creating DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors for serotonin and noradrenaline reuptake (SNRI) and GABA uptake.^{[2][5]} Given its integral role in the development of novel therapeutics, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for researchers and drug development professionals. This guide provides a detailed, technically grounded framework for mitigating the risks associated with this compound.

Section 1: Hazard Identification and Toxicological Profile

(R)-ethyl piperidine-3-carboxylate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is not only a skin and respiratory irritant but also poses a risk of serious, irreversible eye damage.^{[1][2]}

GHS Hazard Classification:

- Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]
- Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[1][2]
- Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation, with the respiratory system being the primary target organ.[1][2][6]

The signal word associated with this compound is "Danger".[1][2] While specific quantitative toxicity data such as LD50 values are not readily available in public datasheets, the hazard classifications necessitate stringent adherence to safety protocols to prevent any direct contact or inhalation.[1]

Physicochemical Properties and Safety Data Summary

A clear understanding of the compound's physical properties is the first step in a robust safety assessment. These properties dictate appropriate storage, handling, and firefighting measures.

Property	Value	Source
CAS Number	25137-01-3	[2][6]
Molecular Formula	C ₈ H ₁₅ NO ₂	[2][7]
Molecular Weight	157.21 g/mol	[2][6]
Appearance/Form	Liquid; Colorless to yellowish	[2][7]
Density	1.092 g/mL at 25 °C	[2][6]
Flash Point	104 °C (219.2 °F)	[2][6]
Storage Class	10 - Combustible liquids	[2][6]
WGK (Water Hazard Class)	WGK 3 (severely hazardous to water)	[2][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards. The primary safety principle is to create multiple barriers between the researcher and the chemical.

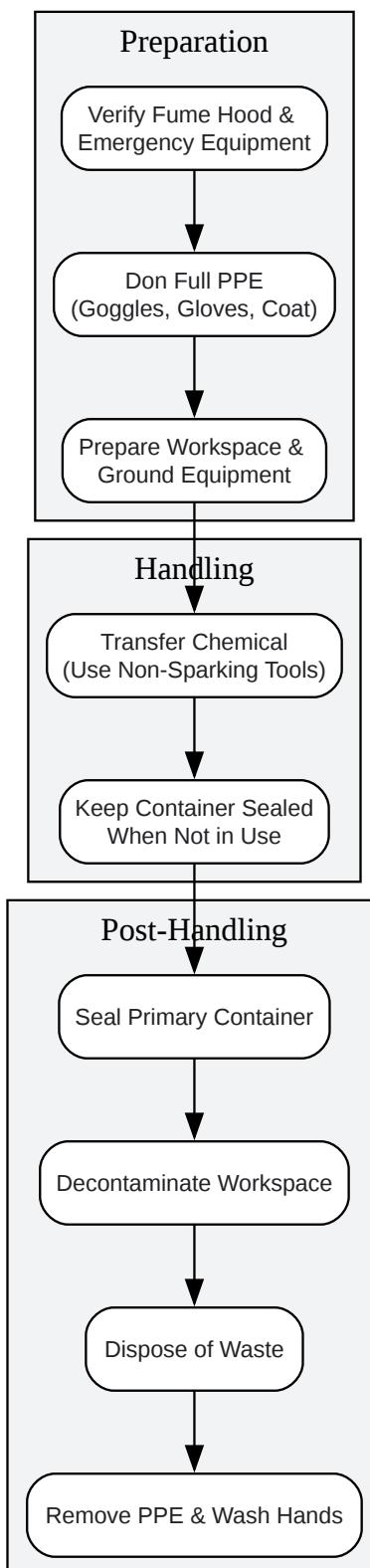
Engineering Controls: The first line of defense is to minimize vapor concentration in the work environment.

- Chemical Fume Hood: All handling of **(R)-ethyl piperidine-3-carboxylate** must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][8] This is critical for preventing respiratory tract irritation (H335).
- Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE): A self-validating PPE protocol ensures that if one barrier fails, another is in place.

- Eye and Face Protection: Due to the high risk of serious eye damage (H318), standard safety glasses are insufficient. Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, such as transfers of large volumes, a full face shield should be worn in addition to goggles.
- Skin Protection: To prevent skin irritation (H315), wear chemical-impermeable gloves and protective clothing.[1] Nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's resistance chart for the specific chemical. Contaminated clothing must be removed immediately and washed before reuse.[1]
- Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter, must be used.[2][6]

Section 3: Standard Operating Protocol for Safe Handling


This protocol is designed as a self-validating system, where each step confirms the safety of the subsequent action. The causality is clear: preparation prevents exposure, and correct procedure minimizes risk.

Step 1: Pre-Handling Safety Check 1.1. Confirm the chemical fume hood is operational and airflow is adequate. 1.2. Verify the location of the nearest eyewash station and safety shower. 1.3. Don all required PPE as specified in Section 2 (goggles, face shield if necessary, gloves, lab coat). 1.4. Prepare all necessary equipment (spatulas, glassware, inert absorbent material for spills) within the fume hood to minimize movement in and out of the controlled workspace.

Step 2: Aliquoting and Transfer 2.1. Ground all metal equipment and containers to prevent static electricity discharge, as the material is a combustible liquid.[\[8\]](#) 2.2. Use non-sparking tools for all transfers.[\[1\]](#)[\[8\]](#) 2.3. When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings. 2.4. Keep the container tightly closed when not in use to minimize vapor release.[\[1\]](#)

Step 3: Post-Handling Procedure 3.1. Tightly seal the container of **(R)-ethyl piperidine-3-carboxylate**. 3.2. Decontaminate all surfaces within the fume hood. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container. 3.4. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. 3.5. Wash hands thoroughly with soap and water after handling is complete.[\[9\]](#)

Workflow for Safe Handling

[Click to download full resolution via product page](#)

Caption: A logical workflow for the safe handling of **(R)-ethyl piperidine-3-carboxylate**.

Section 4: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Recommended Storage Conditions:

- Container: Store in the original, tightly closed container.[1][9]
- Environment: Keep in a dry, cool, and well-ventilated place.[1]
- Temperature: For long-term stability and to preserve chirality, storage in a freezer under -20°C and under an inert atmosphere is recommended.[10][11]
- Security: The storage area should be locked to restrict access to authorized personnel only. [1]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8] The piperidine nitrogen is basic and will react exothermically with acids. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.

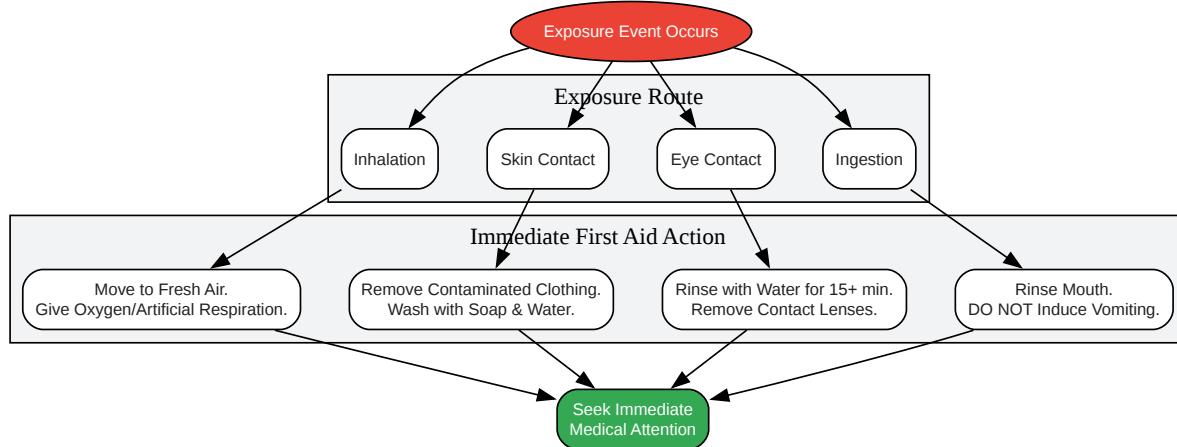
Logical Diagram for Storage Protocol

[Click to download full resolution via product page](#)

Caption: Decision logic for the proper storage of **(R)-ethyl piperidine-3-carboxylate**.

Section 5: Accidental Release and Emergency First Aid

A rapid and informed response to an accident can significantly mitigate harm.


Accidental Release Measures:

- Evacuate: Immediately evacuate personnel from the spill area.[\[1\]](#)
- Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[\[1\]](#)[\[9\]](#)
- Contain: Prevent further leakage if it is safe to do so. Contain the spill using non-combustible absorbent material like sand, earth, or vermiculite.[\[9\]](#) Do not allow the chemical to enter drains, as it is hazardous to aquatic life.[\[1\]](#)
- Collect: Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[\[8\]](#)[\[9\]](#)

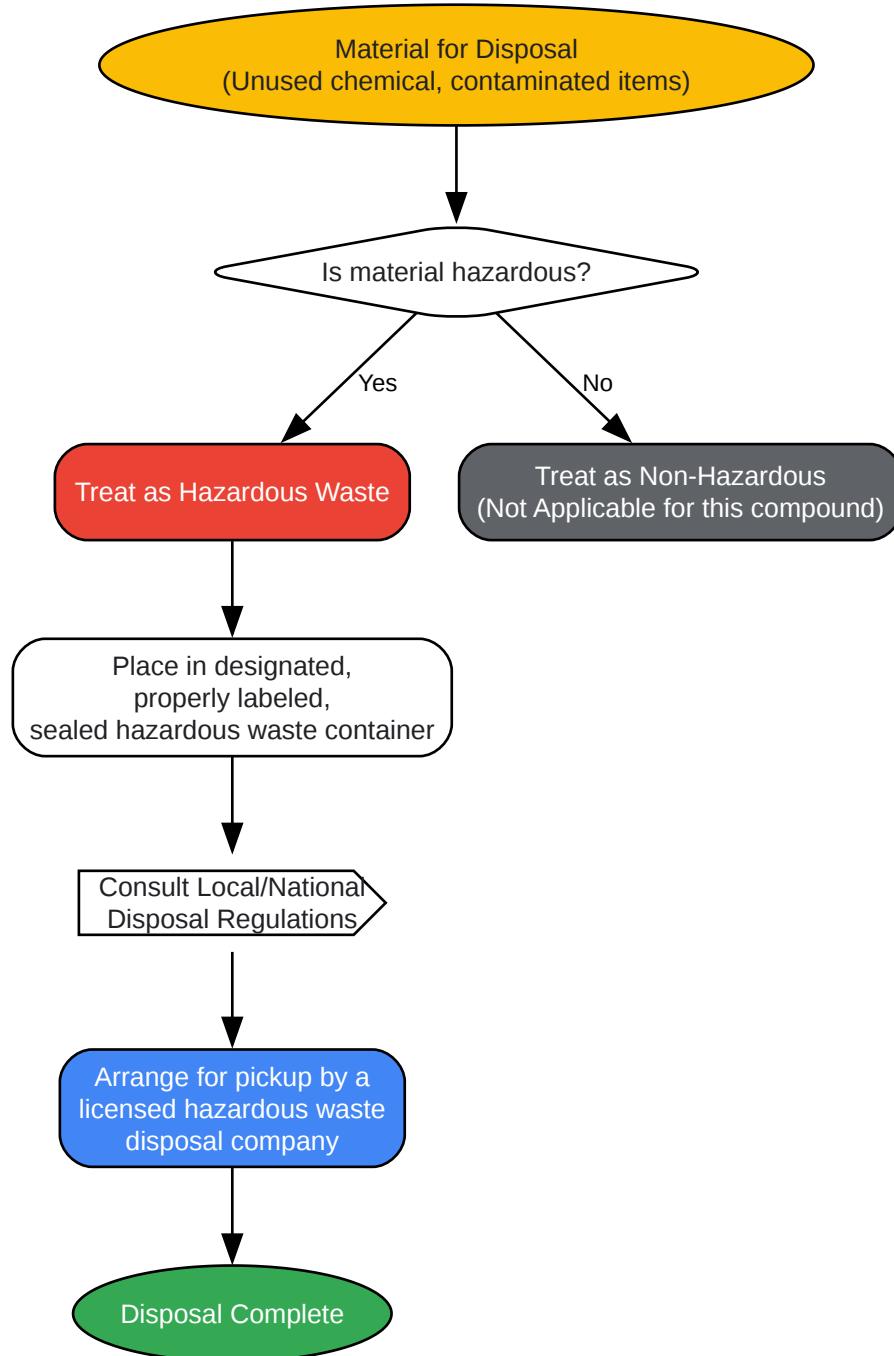
First Aid Protocols: The following actions should be taken immediately while seeking professional medical help.[\[1\]](#)

- If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[\[1\]](#)
- In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[\[1\]](#)
- In Case of Eye Contact: This is a medical emergency. Immediately rinse the eyes with water for several minutes, holding the eyelids open.[\[1\]](#) If present, remove contact lenses after the first few minutes and continue rinsing for at least 15 minutes. Get immediate medical help.[\[1\]](#)
- If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[\[1\]](#)[\[12\]](#)

Emergency Response Workflow

[Click to download full resolution via product page](#)

Caption: First aid response workflow categorized by the route of exposure.


Section 6: Disposal Considerations

(R)-ethyl piperidine-3-carboxylate and its container must be treated as hazardous waste. Improper disposal poses a significant environmental risk.

Disposal Protocol:

- Classification: This chemical waste is classified as hazardous.[\[13\]](#)
- Method: Disposal must be conducted through an approved and licensed waste disposal facility.[\[1\]](#) Do not dispose of it in drains or the general waste stream.
- Regulations: Adhere strictly to all applicable local, regional, and national environmental regulations for chemical waste disposal.[\[1\]](#)[\[8\]](#)
- Containers: Contaminated containers should be treated with the same level of caution as the chemical itself and disposed of accordingly.

Disposal Decision Tree

[Click to download full resolution via product page](#)

Caption: A decision-making process for the compliant disposal of chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.es [fishersci.es]
- To cite this document: BenchChem. [Introduction: The Role and Significance of (R)-ethyl piperidine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585492#r-ethyl-piperidine-3-carboxylate-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com